Methyl 6-amino-3,5-dibromopicolinate
Overview
Description
Methyl 6-amino-3,5-dibromopicolinate is a chemical compound with the molecular formula C7H6Br2N2O2. It is a derivative of picolinic acid, where the 6th position on the pyridine ring is substituted with an amino group, and the 3rd and 5th positions are substituted with bromine atoms. This compound is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-3,5-dibromopicolinate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 6-amino-2-pyridinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-3,5-dibromopicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employs reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 6-amino-3,5-dibromopicolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of methyl 6-amino-3,5-dibromopicolinate varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atoms and amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-5-bromopicolinate
- Methyl 2-amino-3,5-dibromoisonicotinate
- 6-Amino-3,5-dibromopyridine-2-carboxylic acid methyl ester
Uniqueness
Methyl 6-amino-3,5-dibromopicolinate is unique due to the specific positioning of the amino and bromine substituents on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the presence of two bromine atoms at the 3rd and 5th positions can significantly influence the compound’s electronic properties and steric hindrance, affecting its interactions in chemical and biological systems .
Properties
IUPAC Name |
methyl 6-amino-3,5-dibromopyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-13-7(12)5-3(8)2-4(9)6(10)11-5/h2H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKFHZYSZFLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440880 | |
Record name | Methyl 6-amino-3,5-dibromopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443956-21-6 | |
Record name | Methyl 6-amino-3,5-dibromopicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40440880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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